Superior Selectivity for Bacterial over Eukaryotic Ribosomal RNA
A key differentiator for neamine is its selectivity for bacterial 16S rRNA over eukaryotic 18S rRNA. In a fluorescence-based assay, neamine demonstrated a binding affinity (Kd) of 18 ± 2 µM for the bacterial 16S A-site, compared to 6 ± 1 µM for the eukaryotic 18S A-site, yielding a selectivity ratio of 3.0 [1]. This contrasts with its parent molecule, neomycin B, which has a lower selectivity ratio of 0.60 (Kd values of 2.8 ± 0.3 µM for 16S and 4.7 ± 0.2 µM for 18S), indicating a preference for the eukaryotic target [1]. This 5-fold difference in selectivity ratio suggests neamine has a lower intrinsic potential for off-target eukaryotic ribosomal interactions.
| Evidence Dimension | Selectivity Ratio (Kd 16S / Kd 18S) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | Neomycin B: 0.60 |
| Quantified Difference | Neamine's selectivity ratio is 5-fold higher than that of Neomycin B. |
| Conditions | Fluorescence-based binding assay with model 16S and 18S A-site rRNA constructs. |
Why This Matters
This quantifiable difference in selectivity makes neamine a preferred core scaffold for developing antibiotics with potentially lower eukaryotic toxicity or for applications where avoiding 18S rRNA binding is critical.
- [1] Kaul M, Barbieri CM, Pilch DS. Fluorescence-based approach for detecting and characterizing antibiotic-induced conformational changes in ribosomal RNA. PMC3035430. 2011. View Source
